N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-18(30-19-8-4-3-5-9-19)22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)20-10-6-7-11-21(20)29-2/h3-11,18H,12-17H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHITJMVIDKKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 2-methoxyaniline with chloroacetyl chloride to form the corresponding amide, followed by cyclization with ethylene diamine to yield the piperazine core. Subsequent sulfonation and coupling reactions with phenoxypropanamide complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibition, receptor binding assays, and as a potential lead compound in drug discovery.
Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for the development of new drugs, particularly in the treatment of neurological disorders and inflammation.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable in the formulation of various products.
Mechanism of Action
The mechanism by which N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide exerts its effects involves interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Piperazine vs. Piperidine Derivatives
The compound’s piperazine core distinguishes it from piperidine-based analogs like W-18, W-15, and fentanyl (Figure 1, ). For example:
- W-18/W-15 : These 2-piperidinyl sulfonamides are structurally related to fentanyl but lack opioid activity due to positional isomerism (2-piperidinyl vs. 4-piperidinyl in fentanyl) .
- Fentanyl : A 4-piperidinyl opioid with high μ-receptor affinity. The target compound’s piperazine core and sulfonyl linkage suggest divergent pharmacology, likely targeting serotonin or other GPCRs instead of opioid receptors .
Comparison with 5-HT1A Receptor Ligands
The 4-(2-methoxyphenyl)piperazine moiety is shared with PET ligands 18F-FCWAY and 18F-Mefway , which target 5-HT1A receptors (). Key differences include:
- 18F-FCWAY: Contains a cyclohexanecarboxamide group instead of the target’s phenoxypropanamide. The carboxamide structure in 18F-FCWAY contributes to high receptor affinity but suffers from defluorination, leading to bone uptake artifacts in PET imaging .
- Target Compound: The phenoxypropanamide tail may reduce metabolic instability (e.g., defluorination) while maintaining 5-HT1A affinity.
Sulfonyl Group Variations
The sulfonyl ethyl linkage in the target compound contrasts with sulfonamide derivatives like N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ():
Amide Tail Modifications
The phenoxypropanamide tail differentiates the target compound from other amide-based structures:
- Fentanyl Analogs (): Use propanamide tails with thiophenethyl or phenylethyl groups for μ-opioid receptor binding. The target’s phenoxy group may reduce CNS penetration compared to fentanyl’s lipophilic tails .
- 18F-FCWAY : A cyclohexanecarboxamide tail optimizes 5-HT1A affinity but limits metabolic stability. The target’s propanamide could offer a balance between affinity and stability .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Receptor Binding Hypotheses
Metabolic Considerations
Pharmacokinetic Predictions
- The phenoxy group’s moderate lipophilicity (compared to fentanyl’s thiophenethyl tail) may limit blood-brain barrier penetration, reducing CNS effects .
- A pKa near 7.85 (similar to ’s compound) could enhance solubility at physiological pH, aiding oral bioavailability .
Future Research Directions
In vitro binding assays : Compare affinity for 5-HT1A, 5-HT6, and off-target receptors against reference ligands.
Metabolic profiling : Evaluate sulfonyl group stability and identify major metabolites.
In vivo PET imaging : Assess brain penetration and receptor occupancy in rodent models, with/without CYP450 inhibitors.
Biological Activity
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, particularly dopamine receptors, and its implications for therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide backbone with a sulfonyl group linked to a piperazine moiety, which is further substituted with a 2-methoxyphenyl group. This unique structure is crucial for its biological activity:
- Molecular Formula : C20H24N4O6S
- Molecular Weight : 448.49 g/mol
- CAS Number : 897611-24-4
This compound primarily interacts with dopamine D4 receptors. These receptors are implicated in various psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The compound's ability to modulate dopaminergic signaling pathways suggests potential therapeutic effects, such as:
- Apoptosis Induction : Influencing cell death pathways in cancer models.
- Inhibition of Cell Growth : Particularly in neuroblastoma and other malignancies.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through its receptor interactions. The following table summarizes key findings related to its biological activity:
| Biological Activity | Mechanism | Implications |
|---|---|---|
| Dopamine D4 Receptor Antagonism | Modulates dopaminergic signaling | Potential treatment for psychiatric disorders |
| Apoptosis Induction in Cancer Cells | Alters cell survival pathways | Possible anti-cancer agent |
| Influence on Neurotransmitter Systems | Affects mood and cognition | Therapeutic applications in mood disorders |
Case Studies and Research Findings
- Dopaminergic Pathways : Studies have shown that compounds similar to this compound can selectively bind to dopamine D4 receptors, leading to alterations in downstream signaling pathways associated with mood regulation and cognitive functions.
- Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in neuroblastoma cells, suggesting its potential as an anti-cancer agent. The mechanism involves the activation of specific apoptotic pathways that lead to cell death.
- Psychiatric Applications : In animal models, the administration of related compounds has resulted in significant behavioral changes indicative of antipsychotic effects, supporting the hypothesis that this compound may have similar therapeutic benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
